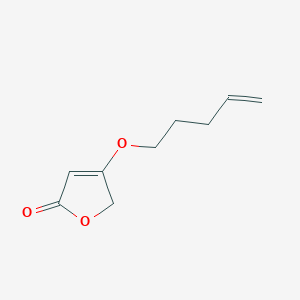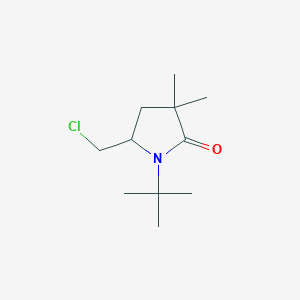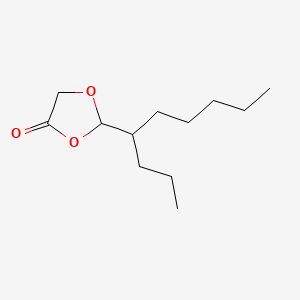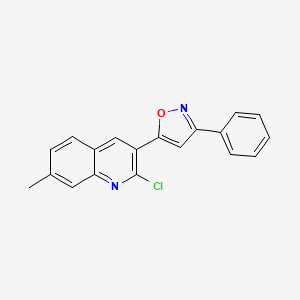
3-Hydroxy-4-methyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methyloctanoic acid is a hydroxy fatty acid that is derived from caprylic (octanoic) acid. It is characterized by the presence of hydroxy and methyl groups at positions 3 and 4, respectively. This compound has a molecular formula of C9H18O3 and a molecular weight of 174.237 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyloctanoic acid can be achieved through various methods. One common approach involves the coupling of amino acids with this compound, followed by macro-lactamization to produce beauveriolide analogues . Another method involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction, tosylation, and Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. The final steps include deprotection, tosylation, and base-induced reaction with di-t-butyl malonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
3-Hydroxy-4-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Substitution reactions can be carried out using reagents like tosyl chloride (TsCl) to convert the hydroxy group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-4-methyloctanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a key component in the synthesis of beauveriolide analogues, which are known to inhibit sterol O-acyltransferase (SOAT) and have potential therapeutic applications in treating atherosclerosis . Additionally, this compound is found in cyclodepsipeptides like polypeptin-permetin, which exhibit broad antibacterial and antifungal activities .
作用機序
The mechanism of action of 3-Hydroxy-4-methyloctanoic acid involves its incorporation into larger bioactive molecules, such as beauveriolides. These molecules inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters. By inhibiting ACAT, beauveriolides reduce the formation of lipid droplets in macrophages, which can help prevent atherosclerosis .
類似化合物との比較
3-Hydroxy-4-methyloctanoic acid can be compared with other similar compounds, such as 4-methyloctanoic acid and 3-hydroxy-4-methyltetradecanoic acid. While 4-methyloctanoic acid lacks the hydroxy group, 3-hydroxy-4-methyltetradecanoic acid has a longer carbon chain. The presence of the hydroxy group in this compound makes it more reactive and versatile in chemical reactions compared to 4-methyloctanoic acid .
Similar Compounds
- 4-Methyloctanoic acid
- 3-Hydroxy-4-methyltetradecanoic acid
- 3-Hydroxy-4-methyloctanoichexanoic acid
特性
CAS番号 |
875712-96-2 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-hydroxy-4-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-7(2)8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
GUXUIBFKSWOPEY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)



![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)


![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

